

Application Note: Structural Elucidation of Sarubicin B using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: Sarubicin B

Cat. No.: B1680784

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Introduction

Sarubicin B is a quinone antibiotic isolated from the fermentation broth of a *Streptomyces* strain.[1] Like many quinone-based natural products, it exhibits inhibitory activity against Gram-positive bacteria.[1] The structural elucidation of such novel bioactive compounds is a critical step in drug discovery and development, providing the foundation for understanding its mechanism of action, structure-activity relationships (SAR), and potential for therapeutic applications. This application note provides a detailed overview of the analytical methodologies, specifically Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive structural analysis of **Sarubicin B**. While specific experimental data for **Sarubicin B** is not publicly available, this document presents representative data and protocols typical for quinone antibiotics of this class.

Data Presentation

Representative NMR Spectroscopic Data

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for a hypothetical **Sarubicin B** structure, based on common values for similar quinone antibiotics. These values are for illustrative purposes and would need to be confirmed by experimental data.

Table 1: Representative ^1H NMR Data for **Sarubicin B** (in DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.10	s	-	Phenolic OH
7.85	d	8.0	Aromatic CH
7.60	t	8.0	Aromatic CH
7.45	d	8.0	Aromatic CH
4.10	q	7.2	O-CH ₂
3.80	s	-	OCH ₃
2.50	m	-	Aliphatic CH
1.25	t	7.2	CH ₃

Table 2: Representative ¹³C NMR Data for **Sarubicin B** (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
185.0	C=O (Quinone)
180.5	C=O (Quinone)
160.2	Aromatic C-O
145.8	Aromatic C
135.4	Aromatic CH
130.1	Aromatic C
125.7	Aromatic CH
120.3	Aromatic CH
115.9	Aromatic C
65.2	O-CH ₂
56.8	OCH ₃
35.1	Aliphatic CH
15.3	CH ₃

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is crucial for determining the elemental composition of a molecule. For a hypothetical molecular formula of C₂₀H₁₈O₈, the expected mass would be:

Table 3: Representative High-Resolution Mass Spectrometry Data for **Sarubicin B**

Ionization Mode	Adduct	Calculated m/z	Observed m/z	Mass Error (ppm)
ESI+	[M+H] ⁺	387.1074	387.1071	-0.78
ESI+	[M+Na] ⁺	409.0893	409.0890	-0.73
ESI-	[M-H] ⁻	385.0928	385.0931	+0.78

Experimental Protocols

Isolation and Purification of Sarubicin B

- **Fermentation:** Cultivate the *Streptomyces* strain JA 2861 in a suitable liquid medium (e.g., starch casein broth) under optimal conditions for antibiotic production.
- **Extraction:** After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.
- **Concentration:** Evaporate the organic solvent under reduced pressure to obtain a crude extract.
- **Chromatographic Purification:** Subject the crude extract to a series of chromatographic steps, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure **Sarubicin B**.

NMR Spectroscopy

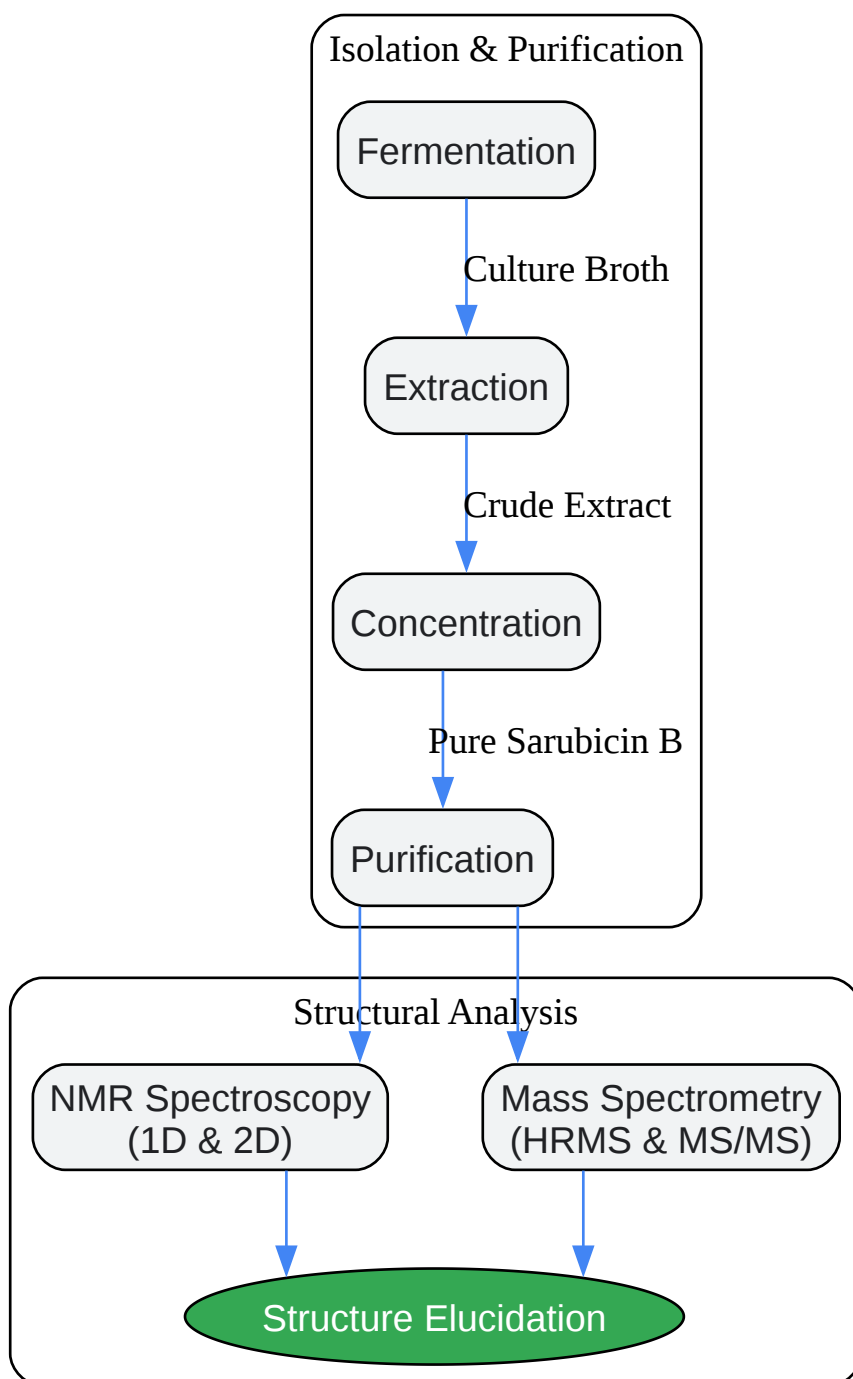
- **Sample Preparation:** Dissolve 5-10 mg of purified **Sarubicin B** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **1H NMR Spectroscopy:**
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters on a 400 MHz spectrometer: pulse width of 30° , spectral width of 16 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Spectroscopy:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters on a 100 MHz spectrometer: spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- **2D NMR Spectroscopy:**

- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are essential for complete structure elucidation.

Mass Spectrometry

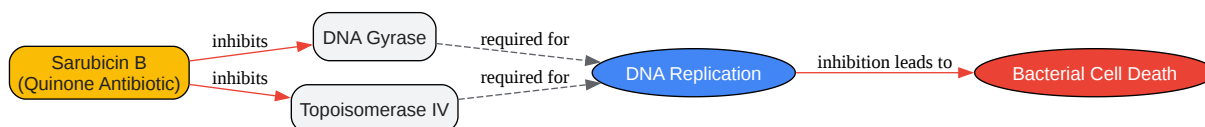
- Sample Preparation: Prepare a dilute solution of purified **Sarubicin B** (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).
- High-Resolution Mass Spectrometry (HRMS):
 - Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) source.
 - Acquire data in both positive and negative ion modes to obtain accurate mass measurements of the molecular ions and common adducts.
- Tandem Mass Spectrometry (MS/MS):
 - Select the precursor ion of interest (e.g., $[M+H]^+$) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
 - Analyze the resulting fragment ions to obtain structural information about the molecule. The fragmentation pattern of quinone antibiotics often involves characteristic losses of small neutral molecules like H₂O and CO.

Visualizations



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Experimental workflow for **Sarubicin B** analysis.



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Mechanism of action for quinone antibiotics.

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References

- 1. Sarubicin b, a new quinone antibiotic, isolated from the fermentation broth of a streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]
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